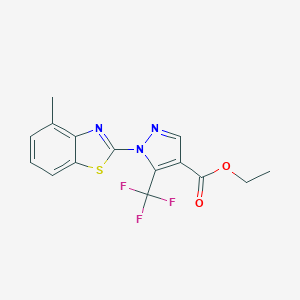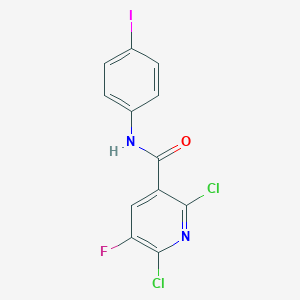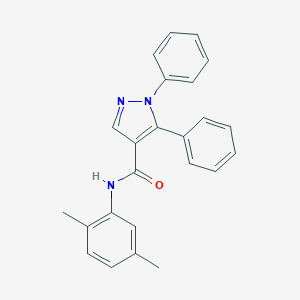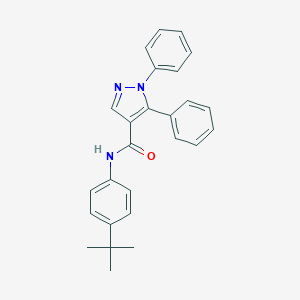
ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound with potential applications in scientific research. The compound is commonly referred to as TAK-242 and is a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogens and the initiation of immune responses. TAK-242 has been shown to have anti-inflammatory effects and is being investigated for its potential in the treatment of various inflammatory diseases.
Mécanisme D'action
TAK-242 selectively inhibits ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling by binding to the intracellular domain of ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TAK-242 has been shown to have other biochemical and physiological effects. For example, TAK-242 has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling. TAK-242 has also been shown to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-242 as a research tool is its selectivity for ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling. This allows researchers to specifically target this pathway without affecting other pathways involved in immune response. However, one limitation of TAK-242 is its relatively low potency, which may require higher concentrations for effective inhibition of ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling.
Orientations Futures
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate inhibitors with improved pharmacological properties. Another area of interest is the investigation of TAK-242 in combination with other drugs for the treatment of inflammatory diseases. Finally, further research is needed to fully understand the mechanisms underlying the effects of TAK-242 on cancer cell growth and glucose metabolism.
Méthodes De Synthèse
The synthesis of TAK-242 involves several steps, including the condensation of 4-methyl-1,3-benzothiazol-2-amine with ethyl 2-chloro-5-(trifluoromethyl)pyrazine-3-carboxylate to form the intermediate compound, ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, TAK-242.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its potential in the treatment of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. In preclinical studies, TAK-242 has been shown to inhibit ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate signaling and reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propriétés
Nom du produit |
ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C15H12F3N3O2S |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
ethyl 1-(4-methyl-1,3-benzothiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C15H12F3N3O2S/c1-3-23-13(22)9-7-19-21(12(9)15(16,17)18)14-20-11-8(2)5-4-6-10(11)24-14/h4-7H,3H2,1-2H3 |
Clé InChI |
BIIOHSYEMBEXKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287341.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287343.png)
![6-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287344.png)
![Methyl 3-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287345.png)
![Methyl 4-{3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287346.png)
![Methyl {3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B287347.png)
![6-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287349.png)
![6-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287352.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)
![6-Ethyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287357.png)

![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)

